1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures that can include bromination, etherification, and carbonyl chemistry. For example, the synthesis of enantiomerically pure diarylethanes as described in paper involves a 7-step procedure starting from a methanone precursor. This indicates that the synthesis of our target compound could also involve multiple steps and the use of similar starting materials and intermediates.
Molecular Structure Analysis
The molecular structure of compounds similar to our target molecule has been investigated using various computational methods and X-ray diffraction techniques. For instance, the molecular structure and vibrational frequencies of a compound with a bromophenyl and a fluorophenyl group attached to a pyrazolyl ethanone were studied using Gaussian09 software and compared with experimental infrared bands and XRD data . This suggests that a similar approach could be used to analyze the molecular structure of "1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone".
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through studies of their electronic properties, such as HOMO-LUMO analysis, which can indicate the charge transfer within a molecule . The presence of a carbonyl group, as in our target compound, is often associated with reactivity due to its electrophilic character. The molecular docking studies mentioned in papers and suggest that the compounds could exhibit inhibitory activity against certain enzymes, indicating potential biological reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to our target molecule include their crystal structures, as determined by X-ray diffraction , and their thermal behavior, as studied by differential scanning calorimetry . The presence of bromine and methoxy groups can influence the density, melting point, and solubility of these compounds. The optical properties, such as first hyperpolarizability, are also of interest for their potential applications in nonlinear optics .
Scientific Research Applications
Crystal Structure Analysis
- The compound has been utilized in crystal structure studies, providing insights into molecular conformations and bond interactions. For example, a derivative of this compound showed specific cyclohexane ring conformations and an E conformation for the C=N double bond (Xiaoping Rao, Yan-Jie Cui, Jian-Qiang Zheng, 2014).
Synthesis of Derivative Compounds
- It serves as a starting point for synthesizing various derivative compounds. For instance, novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen or nitro groups have been synthesized from corresponding acids (H. Kwiecień, M. Szychowska, 2006).
Catalysis and Chemical Reactions
- This compound is involved in catalysis and specific chemical reactions. For instance, its derivatives have been used in the synthesis of chalcone, showing the advantage of sonochemical methods over conventional methods (K. J. Jarag, D. Pinjari, A. Pandit, G. Shankarling, 2011).
Drug Synthesis
- It has applications in the synthesis of drugs, such as in the development of new routes for the production of iloperidone, where it is reacted with other compounds (W. Pa, 2013).
Antimicrobial Activity
- Some derivatives have shown potential in antimicrobial applications. Synthesized compounds from this chemical have been evaluated for their antimicrobial activity (M. Nagamani, Ch. Anjaiah, D. Praveen, P. Jalapathi, 2018).
Enantioselective Reactions
- It is utilized in enantioselective reactions. For example, a study described the use of a 4-hydroxy-α,α-diphenyl-l-prolinol containing polymethacrylate for the asymmetric reduction of 1-arylethanones (T. H. K. Thvedt, Tor E. Kristensen, E. Sundby, T. Hansen, B. Hoff, 2011).
Safety and Hazards
- Safety Data Sheet (SDS) : Refer to the SDS for BPE for detailed safety information.
properties
IUPAC Name |
1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISSKLNYXVTSHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593433 | |
Record name | 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3245-49-6 | |
Record name | 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone in the synthesis of iloperidone?
A1: this compound (compound 7 in the study) serves as a crucial alkylating agent in the synthesis of iloperidone []. It reacts with the key intermediate (Z)-4-(2,4-difluorobenzoyl)piperidine oxime (compound 2) in a crucial alkylation step. This reaction is followed by a cyclization, ultimately leading to the formation of iloperidone. The researchers were able to synthesize compound 7 with a high purity of 99.0%, contributing to the overall efficiency and yield of the iloperidone synthesis.
Q2: The study highlights the use of methyl isopropyl ketone (MIPK) as a solvent. What are the advantages of using MIPK in this specific step of the synthesis?
A2: The study emphasizes that MIPK is a low-toxicity Class IV solvent []. Utilizing such a solvent in the alkylation and cyclization steps involving this compound aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. This choice of solvent demonstrates the researchers' efforts towards developing a safer and environmentally responsible synthetic route for iloperidone.
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